molecular formula C24H22N4O4 B2966281 (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea CAS No. 942002-02-0

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea

Cat. No.: B2966281
CAS No.: 942002-02-0
M. Wt: 430.464
InChI Key: LCXUJEIZRIMZKW-HPNDGRJYSA-N
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Description

“(E)-1-(3-(3-Methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea” is a synthetic quinazolinone-urea hybrid compound characterized by a planar quinazolinone core substituted with a 3-methoxybenzyl group at position 3 and a urea moiety linked to a 2-methoxyphenyl group. Its stereochemistry and crystal structure have been resolved using X-ray crystallography, with refinement conducted via the SHELX software suite, a gold-standard tool for small-molecule structural determination . The compound’s design incorporates pharmacophores associated with kinase inhibition and receptor modulation, though its specific biological targets remain under investigation.

Properties

CAS No.

942002-02-0

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

IUPAC Name

1-(2-methoxyphenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O4/c1-31-17-9-7-8-16(14-17)15-28-22(18-10-3-4-11-19(18)26-24(28)30)27-23(29)25-20-12-5-6-13-21(20)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI Key

LCXUJEIZRIMZKW-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol

This compound features a quinazolinone core, which is often linked to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest:

  • Activity Against Bacteria : The compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Fungal Activity : It has shown effectiveness against Candida albicans, indicating potential for treating fungal infections.

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies have suggested that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings

Study Biological Activity Findings
Study 1AnticancerIC50 = 15 µM in MCF-7 cells
Study 2AntimicrobialMIC = 32-64 µg/mL against S. aureus
Study 3Anti-inflammatoryInhibition of TNF-alpha production

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways related to inflammation and apoptosis.
  • Interaction with DNA : Some studies suggest that quinazolinone derivatives can intercalate with DNA, leading to disruption of replication in cancer cells.

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s quinazolinone core differentiates it from diarylurea drugs like sorafenib, which lack heterocyclic rigidity.
  • Unlike natural products such as lankacidin C (a macrocyclic lactam with antitumor activity ), the synthetic target relies on aromatic stacking and hydrogen bonding via its urea and methoxy groups.

Methodological Comparisons

  • Structural Determination : The target compound’s geometry was resolved using SHELX, ensuring precision comparable to gefitinib and sorafenib .
  • Biosynthetic Context: Unlike Pseudomonas secondary metabolites (e.g., lankacidin C, pyoverdine) synthesized via nonribosomal peptide synthetases (NRPS) , the target compound is entirely synthetic, bypassing biosynthetic pathway limitations.

Research Findings and Implications

  • Thermodynamic Stability : The (E)-isomer’s configuration, confirmed via SHELX refinement , enhances stability over (Z)-isomers due to reduced steric hindrance.
  • Drug-Likeness : Compared to natural products like lankacidin C, the compound’s synthetic nature allows for tunable ADMET properties, though its high molecular weight (~433) may limit bioavailability.
  • Comparative Genomics Insights: While genome mining in Pseudomonas prioritizes BGCs for novel NRPs and polyketides , synthetic quinazolinone-urea hybrids fill a niche in targeting human-specific pathways.

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